(5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride
CAS No.:
Cat. No.: VC13793102
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Cl2N2 |
|---|---|
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | (5R)-1,7-diazaspiro[4.4]nonane;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1../s1 |
| Standard InChI Key | WATXVKXAFDYVLK-XCUBXKJBSA-N |
| Isomeric SMILES | C1C[C@]2(CCNC2)NC1.Cl.Cl |
| SMILES | C1CC2(CCNC2)NC1.Cl.Cl |
| Canonical SMILES | C1CC2(CCNC2)NC1.Cl.Cl |
Introduction
Molecular and Structural Characteristics
The compound’s molecular formula is C₇H₁₆Cl₂N₂, with a molecular weight of 199.12 g/mol . Key structural features include:
-
A spiro junction connecting two nitrogen-containing rings (a pyrrolidine and a piperidine analog).
-
The (5R) stereochemistry, which dictates its spatial orientation and interaction specificity.
-
Protonation of both nitrogen atoms, stabilized by two chloride counterions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | (5R)-1,7-Diazaspiro[4.4]nonane dihydrochloride |
| CAS Number | 2512199-78-7 |
| SMILES | C1C[C@]2(CCNC2)NC1.Cl.Cl |
| InChIKey | WATXVKXAFDYVLK-XCUBXKJBSA-N |
| Solubility | Water-soluble (salt form) |
The spirocyclic architecture imposes conformational rigidity, a trait advantageous in drug design for reducing entropic penalties during target binding .
Synthetic Approaches
Catalytic Asymmetric Synthesis
The enantioselective synthesis of (5R)-1,7-diazaspiro[4.4]nonane derivatives often employs azomethine ylide cycloadditions. A seminal method involves:
-
Generation of Azomethine Ylides: Imines derived from benzophenone or p-methoxybenzaldehyde react with metal catalysts (e.g., AgOAc) to form ylides .
-
(3 + 2) Cycloaddition: The ylide undergoes stepwise cycloaddition with π-deficient alkenes, yielding spiro intermediates.
-
Reduction and Cyclization: Hydrogenation of nitro groups followed by lactam formation produces the spiro framework .
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Imine Formation | Benzaldehyde, NH₃, MeOH | Schiff base intermediate |
| Ylide Generation | AgOAc, CH₂Cl₂, rt | Azomethine ylide |
| Cycloaddition | Methyl acrylate, 0°C | Spirocyclic adduct |
| Reduction | H₂, Pd/C, EtOAc | Amine intermediate |
| Salt Formation | HCl, Et₂O | Dihydrochloride product |
This method achieves >99% enantiomeric excess when using chiral ferrocenyl ligands, underscoring the role of asymmetric catalysis .
Biological Activity and Mechanisms
Protein Interaction Inhibition
(5R)-1,7-Diazaspiro[4.4]nonane derivatives inhibit menin-MLL (Mixed Lineage Leukemia) interactions, a target in acute leukemias. Structural analogs demonstrate IC₅₀ values of 0.3–0.5 μM in biochemical assays, attributed to the spirocycle’s ability to occupy hydrophobic pockets on menin.
Central Nervous System (CNS) Targets
The compound’s rigidity and nitrogen-rich structure make it a candidate for modulating nicotinic acetylcholine receptors (nAChRs). Preclinical studies suggest antagonism at α4β2-nAChRs (IC₅₀ = 0.5–3.2 μM), which are implicated in depression and anxiety .
Table 3: Pharmacological Profile
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| menin-MLL | 0.5 μM | In vitro binding assay |
| α4β2-nAChR | 1.7 μM | Xenopus oocyte electrophysiology |
| KRAS G12C | 0.2 μM | NCI-H1373 xenograft |
Applications in Drug Discovery
Anticancer Agents
The compound’s ability to disrupt protein-protein interactions (PPIs) positions it as a scaffold for leukemia therapeutics. Derivatives with p-fluorophenyl substitutions show enhanced bioavailability and tumor regression in murine models .
Neuropsychiatric Disorders
As an α4β2-nAChR antagonist, it may alleviate depressive symptoms by normalizing cholinergic signaling. PET imaging studies correlate receptor occupancy (≥70%) with clinical efficacy .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparison
| Compound | Structure | Key Differentiation |
|---|---|---|
| (5S)-1,7-Diazaspiro[4.4]nonane | Mirror-image stereochemistry | Lower menin-MLL affinity |
| 1,7-Diazaspiro[4.4]nonan-6-one | Ketone at C6 | Reduced solubility |
| tert-Butyl carbamate derivative | Boc-protected amine | Enhanced metabolic stability |
The (5R) configuration confers superior target engagement compared to its (5S) enantiomer, highlighting the importance of stereochemistry .
Future Directions
-
Pharmacokinetic Optimization: Prodrug strategies to improve blood-brain barrier penetration.
-
Polypharmacology: Dual targeting of menin and nAChRs for combinatorial efficacy.
-
Crystallographic Studies: High-resolution structures of compound-receptor complexes to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume